

Enzalutamide Carboxylic Acid Reference Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Enzalutamide carboxylic acid*

CAS No.: 1242137-15-0

Cat. No.: B601094

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Introduction

Enzalutamide is a potent androgen receptor (AR) inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Upon administration, enzalutamide is metabolized in the liver into two major metabolites: N-desmethyl enzalutamide (active) and **enzalutamide carboxylic acid** (inactive).[4][5] **Enzalutamide carboxylic acid** is a significant metabolite and its quantification is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the use of **enzalutamide carboxylic acid** as a reference material in analytical assays.

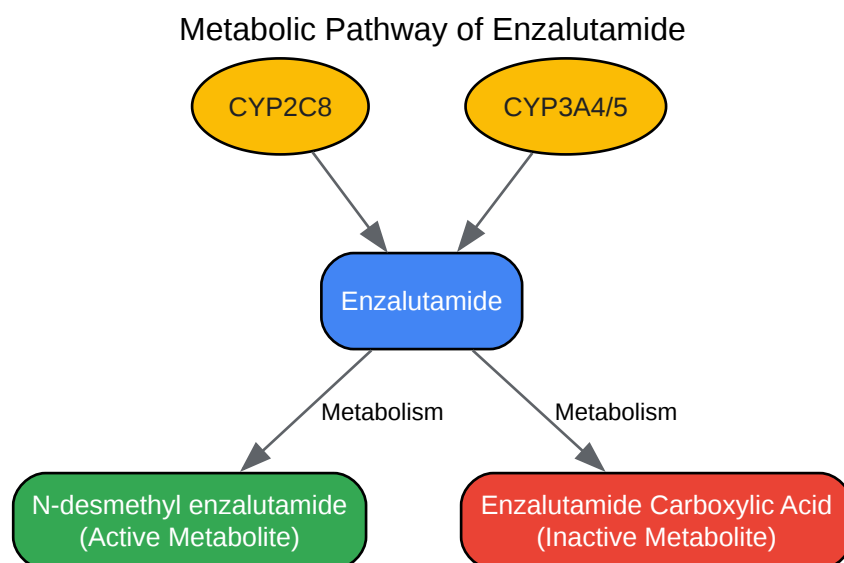
Enzalutamide is metabolized by cytochrome P450 enzymes, with CYP2C8 primarily responsible for the formation of the active metabolite N-desmethyl enzalutamide, and CYP3A4/5 also contributing to its metabolism.[4][5] The inactive metabolite, **enzalutamide carboxylic acid**, is also formed through these metabolic pathways.[4][6]

Physicochemical Properties

Property	Value	Reference
Chemical Name	4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-benzoic Acid	[7]
Synonyms	MDV3100 carboxylic acid	[4][8]
CAS Number	1242137-15-0	[4][8]
Molecular Formula	C20H13F4N3O3S	[4][8]
Molecular Weight	451.39 g/mol	[4][8]
Appearance	White to off-white solid	[4]
Solubility	Soluble in DMSO (≥ 125 mg/mL), practically insoluble in water.	[4][9]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]

Metabolic Pathway of Enzalutamide

The following diagram illustrates the metabolic conversion of Enzalutamide to its major metabolites, including **Enzalutamide Carboxylic Acid**.



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Caption: Metabolic conversion of Enzalutamide.

Application Notes

Enzalutamide carboxylic acid reference material is intended for use in the development and validation of analytical methods for its quantification in biological matrices. It is suitable for use as a calibrator or for quality control standards in techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of **enzalutamide carboxylic acid**.

Materials:

- **Enzalutamide Carboxylic Acid** Reference Material

- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Class A volumetric flasks
- Calibrated pipettes

Protocol:

- Stock Solution (1 mg/mL):
 - Accurately weigh approximately 10 mg of **Enzalutamide Carboxylic Acid** reference material.
 - Dissolve the weighed material in a minimal amount of DMSO (e.g., 1 mL) in a 10 mL volumetric flask.
 - Once dissolved, bring the volume up to 10 mL with acetonitrile or methanol.
 - Mix thoroughly to ensure homogeneity.
 - Store the stock solution at -20°C or -80°C in amber vials.[4]
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water or mobile phase).
 - The concentration range of the working standards should encompass the expected concentration range in the samples to be analyzed.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To provide a general HPLC method for the analysis of **enzalutamide carboxylic acid**. This method is adapted from a stability-indicating HPLC method for enzalutamide and may require optimization.[9]

Instrumentation and Conditions:

Parameter	Condition
HPLC System	Waters e2695 with DAD or equivalent
Column	Waters X-Bridge Shield RP18 (150 x 4.6 mm, 3.5 μ m)
Mobile Phase	Perchloric acid buffer and acetonitrile (22:78 v/v) [9]
Flow Rate	1.2 mL/min[9]
Column Temperature	25°C[9]
Detector Wavelength	270 nm[9]
Injection Volume	20 μ L[9]
Run Time	5 min[9]

Protocol:

- Prepare the mobile phase and degas it before use.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Prepare a calibration curve by injecting a series of standard solutions of **enzalutamide carboxylic acid** at different concentrations.
- Inject the sample solutions for analysis.
- Quantify the amount of **enzalutamide carboxylic acid** in the samples by comparing the peak area with the calibration curve.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a sensitive and specific LC-MS/MS method for the quantification of **enzalutamide carboxylic acid** in human plasma. This protocol is based on a validated method for enzalutamide and its metabolites.[10][11][12]

Instrumentation and Conditions:

Parameter	Condition
LC System	Agilent 1200 series or equivalent
MS System	Triple Quadrupole Mass Spectrometer
Column	Kinetex C18 (50 x 2.1 mm, 2.6 μ m)[11]
Mobile Phase	A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.[10]
Flow Rate	0.4 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be optimized for enzalutamide carboxylic acid (parent and product ions)

Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing the internal standard (e.g., deuterated **enzalutamide carboxylic acid**).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase.

- Inject into the LC-MS/MS system.

Method Validation Parameters:

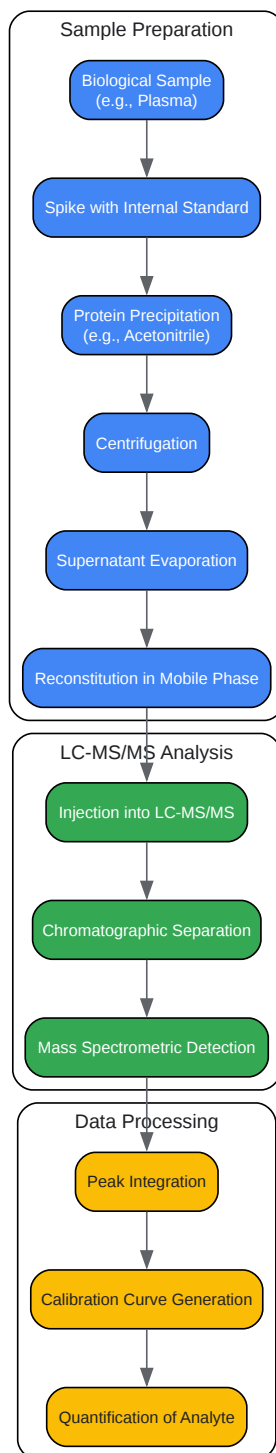
The following table summarizes typical validation parameters for an LC-MS/MS method for enzalutamide and its metabolites in human plasma.[11]

Parameter	Typical Range/Value
Linearity Range	5 - 500 ng/mL[11]
Intra-assay Precision (%CV)	< 15%[11]
Inter-assay Precision (%CV)	< 15%[11]
Accuracy (% bias)	Within $\pm 15\%$ [11]
Lower Limit of Quantification (LLOQ)	5 ng/mL[11]

Analytical Workflow Diagram

The following diagram outlines a typical workflow for the quantification of **Enzalutamide Carboxylic Acid** in a biological sample using LC-MS/MS.

Analytical Workflow for Enzalutamide Carboxylic Acid



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Caption: LC-MS/MS analytical workflow.

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- To cite this document: BenchChem. [Enzalutamide Carboxylic Acid Reference Material: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601094/docs#enzalutamide-carboxylic-acid-reference-material-application-notes-and-protocols>]

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